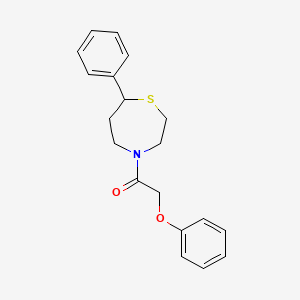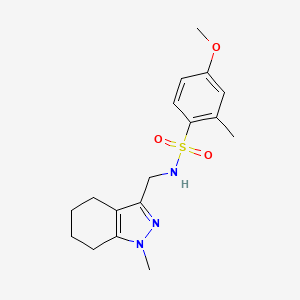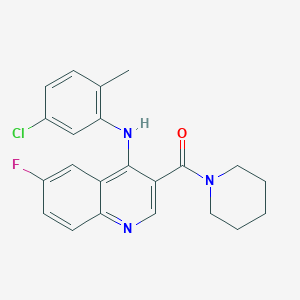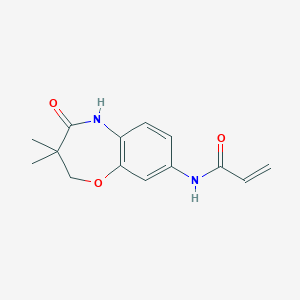
3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolidine ring, a tert-butyl group, and a fluorosulfonyloxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions involving suitable precursors.
Introduction of the Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced through sulfonylation reactions using fluorosulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorosulfonyloxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The fluorosulfonyloxy group is particularly important for its reactivity and ability to form covalent bonds with target proteins, leading to inhibition or modulation of their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-chlorosulfonyloxypyridine
- 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-methoxysulfonyloxypyridine
- 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-nitrosulfonyloxypyridine
Uniqueness
3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-(3-tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-14(2,3)11-4-5-17(9-11)13(18)10-6-12(8-16-7-10)21-22(15,19)20/h6-8,11H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLVOCYVTFIDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2518936.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2518937.png)
![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518940.png)

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B2518945.png)

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)
